(S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide

Description

Contextualization of Chiral Amide Derivatives in Organic Synthesis

Chiral amide derivatives are fundamental building blocks in the field of organic synthesis, largely due to their prevalence in biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. The amide bond itself is a cornerstone of peptide and protein chemistry. The introduction of chirality into amide-containing molecules dramatically expands their chemical space and biological specificity. The stereochemistry of a molecule can dictate its pharmacological and toxicological properties, making the synthesis of single-enantiomer compounds a critical endeavor in drug discovery and development. Consequently, a vast array of synthetic methodologies has been developed to access chiral amides with high enantiomeric purity.

Significance of α-Substituted Amides in Chemical Research

The functionalization of the α-position of amides introduces a key site for molecular elaboration and has been shown to be a crucial determinant of biological activity in numerous compounds. For instance, the α-substituted amide motif is recognized as a key pharmacophore in a range of therapeutic agents. Notably, this structural feature is present in several antiepileptic drugs. The substituent at the alpha position can influence the molecule's conformation, electronic properties, and its ability to interact with biological targets. The presence of a halogen atom, as in α-haloacetamides, further enhances the synthetic utility of these compounds by providing a reactive handle for nucleophilic substitution and other transformations.

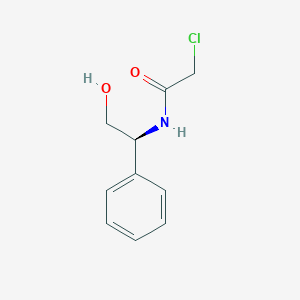

Structural Elucidation and Stereochemical Designation of (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide

The chemical structure of this compound is characterized by a central acetamide (B32628) core. The nitrogen of the amide is substituted with a 2-hydroxy-1-phenylethyl group, and the α-carbon of the acetyl group bears a chlorine atom.

Key Structural Features:

Chiral Center: The stereochemical designation "(S)" refers to the configuration of the chiral center at the carbon atom attached to the phenyl group and the nitrogen of the amide. This specific spatial arrangement is crucial for its interaction with other chiral molecules.

α-Chloroacetamide Moiety: The 2-chloroacetamide (B119443) portion of the molecule contains a reactive C-Cl bond at the α-position, making it susceptible to nucleophilic attack. This reactivity is a key feature for its potential use as a synthetic intermediate.

Hydroxyl Group: The presence of a primary alcohol (-CH2OH) provides a site for further functionalization, such as esterification or oxidation, and can also participate in hydrogen bonding, influencing the molecule's physical properties and biological interactions.

The synthesis of this specific enantiomer would typically involve the reaction of a chiral precursor that dictates the stereochemistry. A logical synthetic route would be the acylation of the commercially available chiral amino alcohol, (S)-2-amino-1-phenylethanol, with chloroacetyl chloride. This method ensures that the stereocenter of the starting material is retained in the final product.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

Note: Experimental physical properties such as melting point, boiling point, and spectroscopic data (¹H NMR, ¹³C NMR, IR) for this specific compound are not widely reported in publicly accessible literature, but can be predicted based on analogous structures. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the hydroxyl and chloro groups, and the amide proton. The IR spectrum would display characteristic absorption bands for the N-H and O-H stretching, the amide C=O stretching, and the C-Cl stretching vibrations.

Research Gaps and Future Directions in the Study of Related Chiral Compounds

While the broader classes of chiral amides and α-haloacetamides have been extensively studied, there is a noticeable lack of specific research focused on this compound. This represents a significant research gap. Future investigations could be directed towards several promising areas:

Detailed Synthetic Optimization and Characterization: A thorough investigation into the optimal conditions for the stereoselective synthesis of this compound is warranted. Furthermore, detailed characterization using modern analytical techniques, including X-ray crystallography, would provide definitive structural information and insight into its solid-state packing and intermolecular interactions.

Exploration of Synthetic Applications: The reactive α-chloro group suggests that this compound could serve as a valuable chiral building block. Future research could explore its utility in the asymmetric synthesis of more complex molecules, such as heterocyclic compounds or novel amino acid derivatives. The hydroxyl group also offers a handle for creating a variety of derivatives.

Investigation of Biological Activity: Given that the chloroacetamide functional group is present in various biologically active molecules, including herbicides and compounds with antimicrobial and antiproliferative properties, a systematic evaluation of the biological profile of this compound is a logical next step. ijpsr.inforesearchgate.net Its chirality may impart specific and potent interactions with biological targets.

Comparative Studies: A comparative study of the biological and chemical properties of the (S)- and (R)-enantiomers would be highly valuable in understanding the role of stereochemistry in the function of this molecule. Such studies are fundamental in modern drug discovery and development.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-6-10(14)12-9(7-13)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRRQVFMUHBJQ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Chloro N 2 Hydroxy 1 Phenylethyl Acetamide and Analogues

Retrosynthetic Analysis of (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The analysis begins with the target molecule and works backward through a series of logical bond disconnections.

For this compound, the most logical and common disconnection is that of the amide bond (C-N). This disconnection is strategic as numerous reliable methods exist for the formation of amide bonds. This primary disconnection reveals two key synthons: an acyl cation synthon derived from 2-chloroacetic acid and a chiral amino alcohol synthon.

The corresponding synthetic equivalents for these synthons are:

Chloroacetylating agent: Chloroacetyl chloride or chloroacetic acid. Chloroacetyl chloride is a highly reactive acylating agent, making it a common choice for this type of transformation.

Chiral amine: (S)-2-amino-1-phenylethanol. This molecule is a readily available chiral building block, making it an ideal starting material for a chiral pool synthesis approach.

This retrosynthetic pathway is highly efficient as it relies on a robust amide bond formation reaction and utilizes a stereodefined precursor to install the required chirality, thereby avoiding complex asymmetric steps late in the synthesis.

Classical Amidation Strategies for N-Acylation of Chiral Amino Alcohols

The formation of an amide bond via N-acylation of an amine is a cornerstone of organic synthesis. When the substrate is a chiral amino alcohol, the reaction must be conducted under conditions that are chemoselective (favoring N-acylation over O-acylation) and that preserve the stereochemical integrity of the chiral center.

Direct Amidation Approaches

Direct amidation involves the reaction of a carboxylic acid (chloroacetic acid) with an amine ((S)-2-amino-1-phenylethanol) to form an amide with the elimination of water. Traditionally, this method requires high temperatures, which can lead to racemization of chiral centers and undesirable side reactions.

Modern advancements have led to the development of coupling reagents that facilitate direct amidation under milder conditions, preserving the stereochemistry of chiral substrates. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the amine. While various racemization-free coupling reagents have been developed for peptide synthesis, their application in the synthesis of chiral amides is a growing field of interest. rsc.org Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

These methods offer a significant advantage by avoiding the need to prepare a more reactive, and often less stable, carboxylic acid derivative like an acid chloride.

Activated Carboxylic Acid Derivatives in Amide Bond Formation

A more conventional and widely practiced strategy involves the activation of the carboxylic acid prior to reaction with the amine. The most common activated derivative for this purpose is the acyl chloride. In the context of synthesizing the target molecule, chloroacetic acid is converted to chloroacetyl chloride.

The reaction of an amine with chloroacetyl chloride is a robust and high-yielding method for the synthesis of 2-chloro-N-substituted acetamides. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base (e.g., triethylamine, potassium carbonate, or sodium acetate) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. nih.govresearchgate.netijpsr.info

The table below summarizes typical conditions used for the synthesis of various chloroacetamide derivatives from amines and chloroacetyl chloride, illustrating the versatility of this method.

| Amine Substrate | Solvent | Base | Conditions | Yield | Reference |

| Various anilines/amines | Glacial Acetic Acid | Sodium Acetate (B1210297) | Stirring, 1 hour | 72-79% | nih.gov |

| 4-Amino aniline | Dimethyl Ketone | Triethylamine | Stirring, 13 hours | - | researchgate.net |

| Aromatic amines | - | - | Room Temperature | 25-60% | ijpsr.info |

| 2-Aminophenol | Acetonitrile | - | 0 °C to Room Temp | 92% | researchgate.net |

This approach is highly effective for the N-acylation of amino alcohols, as the amine group is significantly more nucleophilic than the hydroxyl group under neutral or basic conditions, ensuring high chemoselectivity for N-acylation.

Enantioselective Synthesis of this compound

Ensuring the correct stereochemistry at the chiral center is paramount. Enantioselective synthesis can be achieved through several strategies, with the most common being the use of a chiral starting material (chiral pool synthesis) or the creation of the stereocenter during the reaction sequence using an asymmetric methodology.

Chiral Pool Synthesis Utilizing (S)-2-amino-1-phenylethanol as a Precursor

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials. (S)-2-amino-1-phenylethanol is a versatile chiral building block used in the synthesis of various pharmaceuticals. chemimpex.comfishersci.ca Its availability in high enantiopurity makes it an ideal precursor for the synthesis of this compound. chemimpex.com

The synthesis involves a straightforward N-acylation of (S)-2-amino-1-phenylethanol with chloroacetyl chloride or another activated form of chloroacetic acid, as described in Section 2.2.2. Since the acylation reaction at the nitrogen atom does not involve the chiral center (the carbon bearing the phenyl and hydroxyl groups), the stereochemistry of the precursor is directly transferred to the product without racemization. This method is the most practical and direct route to the target compound in its desired enantiomeric form.

Asymmetric Synthesis Methodologies

Asymmetric synthesis involves the creation of a chiral center from a prochiral substrate. While the chiral pool approach is more direct for the target molecule, understanding broader asymmetric methodologies is relevant for the synthesis of analogues or when the chiral precursor is unavailable. Enantioenriched α-haloamides are valuable intermediates in the pharmaceutical and agrochemical industries. nih.gov

Several asymmetric methods could be envisioned for the synthesis of the chiral amino alcohol precursor or for the direct formation of the chiral α-chloroamide structure:

Asymmetric Reduction of Ketones: The chiral precursor, (S)-2-amino-1-phenylethanol, can itself be synthesized via asymmetric methods. One approach is the chiral oxaborolidine-catalyzed borane (B79455) reduction of a corresponding α-amino ketone or a masked precursor like phenacyl chloride. taylorfrancis.com For instance, the reduction of phenacyl chloride can yield the chiral chloro-alcohol, which is then aminated to produce the desired chiral amino alcohol with high enantiomeric excess. taylorfrancis.com

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of prochiral ketones or imines is a powerful tool. The Noyori hydrogenation procedure, using a chiral ruthenium complex, can be applied to reduce suitably blocked amino ketones to furnish chiral β-amino alcohols with excellent enantioselectivity. taylorfrancis.com

Photoenzymatic Catalysis: A modern, cutting-edge approach involves the use of enzymes to catalyze stereoselective reactions. Recently, flavin-dependent "ene"-reductases have been evolved to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with excellent chemo- and stereoselectivity. nih.govnih.gov This method represents an alternative for generating α-chiral chloroamides from different starting materials. nih.govnih.gov

The following table presents examples of asymmetric methodologies that can be used to generate chiral amino alcohols or related chiral amides.

| Methodology | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | Phenacyl chloride | Chiral Oxaborolidine / Borane | Chiral Chloro-alcohol | 95-96% | taylorfrancis.com |

| Asymmetric Hydrogenation | N-Succinimido-2-chloroacetophenone | Chiral Ruthenium Complex | Chiral Succinimido-alcohol | 98% | taylorfrancis.com |

| Photoenzymatic Hydroalkylation | Dichloroacetamide / Styrene | Evolved "ene"-reductase | α-chloroamide | >99% | nih.gov |

These advanced methods provide powerful alternatives for accessing chiral building blocks and final products, expanding the toolbox for synthetic organic chemists.

Chiral Catalyst-Mediated Approaches

Chiral catalyst-mediated approaches are primarily employed to establish the stereocenter in the molecule's precursor, (S)-2-amino-1-phenylethanol, rather than for the final amidation step itself. The direct acylation of the chiral amine does not affect the existing stereocenter. Therefore, the catalytic strategy focuses on the enantioselective synthesis of the amino alcohol.

Two prominent methods include the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

Asymmetric Reduction: This strategy involves the reduction of a prochiral ketone, such as 2-chloroacetophenone (B165298) or phenacyl chloride, using a borane reducing agent in the presence of a chiral catalyst. Chiral oxazaborolidine catalysts, for instance, have been successfully used to reduce phenacyl chloride to the corresponding chiral chloro-alcohol with high enantiomeric excess (93-97% ee). taylorfrancis.com Similarly, chiral ruthenium complexes can be used for the asymmetric hydrogenation of a succinimido acetophenone (B1666503) derivative, achieving an enantiomeric excess of 98%. taylorfrancis.com The resulting chiral alcohol can then be converted to the desired (S)-2-amino-1-phenylethanol.

Kinetic and Dynamic Kinetic Resolution (DKR): Another catalytic strategy is the resolution of a racemic mixture. In an enzymatic kinetic resolution, a lipase (B570770), such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of a racemic amine or alcohol, allowing for the separation of the two. nih.govnottingham.ac.ukresearchgate.net A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.gov For example, the DKR of (±)-1-phenylethylamine has been achieved using CALB for acylation and a ruthenium complex as a racemization catalyst, allowing for a theoretical yield of 100% of a single enantiomer amide. nih.gov This method is highly effective for producing chiral amides from racemic amines.

| Catalytic Method | Precursor | Catalyst Example | Reported Stereoselectivity (ee) |

| Asymmetric Reduction | Phenacyl Chloride | Chiral Oxazaborolidine | 93-97% |

| Asymmetric Hydrogenation | Succinimido Acetophenone | Chiral Ruthenium Complex | 98% |

| Dynamic Kinetic Resolution | (±)-1-phenylethylamine | CALB + Ru-complex | High ee |

Chiral Auxiliary-Based Syntheses

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of this compound, this strategy would typically be applied to the synthesis of the chiral precursor, (S)-2-amino-1-phenylethanol.

A hypothetical but chemically sound application would involve attaching a well-known chiral auxiliary, such as an Evans oxazolidinone, to a glyoxylate (B1226380) derivative. wikipedia.org A subsequent stereocontrolled reaction, like an ene reaction with a vinyl species, could establish the desired stereochemistry at the phenyl-bearing carbon. wikipedia.org The auxiliary would then be cleaved to reveal a precursor that can be converted into (S)-2-amino-1-phenylethanol. While effective, the widespread availability of (S)-2-amino-1-phenylethanol from other routes, such as resolution or asymmetric catalysis, often makes chiral auxiliary-based methods less common for this specific precursor.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.gov The conventional approach, reacting chloroacetyl chloride with the amine in a chlorinated solvent with an organic base, has several drawbacks from a green chemistry perspective, including the use of hazardous solvents and the generation of stoichiometric byproducts. ucl.ac.uk

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant improvement in the environmental profile of chemical synthesis. Mechanochemistry, which uses mechanical energy (e.g., ball milling) to induce reactions, is a leading solvent-free technique for amide bond formation. nih.govorganic-chemistry.org

Mechanochemical amidation can be performed by milling a carboxylic acid and an amine with a coupling reagent. researchgate.netchemrxiv.org Crucially, these solvent-free conditions have been shown to maintain the stereochemical integrity of chiral centers adjacent to the reacting carbonyl group. chemrxiv.orgacs.org This makes mechanochemistry a viable green alternative for the synthesis of this compound from (S)-2-amino-1-phenylethanol and a chloroacetic acid derivative, eliminating the need for bulk organic solvents. Another solvent-less method involves the simple trituration and heating of a carboxylic acid and urea (B33335) with boric acid as a catalyst. researchgate.net

Catalyst-Free Amidation Techniques

Developing amidation reactions that proceed without catalysts, especially those based on heavy metals, is a key goal in green chemistry. A highly effective and bio-compatible method for the N-chloroacetylation of amino alcohols has been developed using water as a solvent. tandfonline.comtandfonline.comresearchgate.net

In this method, the reaction between an amino alcohol, such as (S)-2-amino-1-phenylethanol, and chloroacetyl chloride is performed in a neutral phosphate (B84403) buffer. tandfonline.comresearchgate.net The reaction is highly chemoselective for the amine group over the hydroxyl group, proceeds rapidly (often within 20 minutes), and results in high yields of the desired N-chloroacetamide. tandfonline.comresearchgate.net The product often precipitates from the aqueous medium and can be isolated by simple filtration, avoiding the need for organic solvent extraction and chromatographic purification. This metal-free and catalyst-free approach in a green solvent represents a significant improvement over traditional methods. tandfonline.com

Comparative Analysis of Synthetic Routes: Yield, Stereoselectivity, and Atom Economy

When evaluating synthetic routes, yield, stereoselectivity, and atom economy are critical metrics for assessing efficiency and sustainability. nih.gov Atom economy, in particular, is a core principle of green chemistry that measures the proportion of reactant atoms incorporated into the final desired product.

The standard synthesis of this compound proceeds via the reaction of (S)-2-amino-1-phenylethanol (C₈H₁₁NO) with chloroacetyl chloride (C₂H₂ClO).

Reaction: C₈H₁₁NO + C₂H₂Cl₂O → C₁₀H₁₂ClNO₂ + HCl

The atom economy for this route is calculated as follows:

Molecular Weight of Product: 213.66 g/mol

Molecular Weight of Reactants: 137.18 g/mol + 112.94 g/mol = 250.12 g/mol

Atom Economy: (MW of Product / Total MW of Reactants) x 100 = (213.66 / 250.12) x 100 = 85.4%

This calculation reveals that 14.6% of the reactant mass is lost in the form of the HCl byproduct. While the yield may be high, the atom economy is inherently limited by the nature of the reaction.

The table below compares this traditional route with the greener alternatives discussed.

| Synthetic Route | Typical Solvent | Catalyst/Reagent | Typical Yield | Stereoselectivity | Atom Economy | Key Advantages | Key Disadvantages |

| Standard Acylation | Dichloromethane, THF | Triethylamine, DBU | Good to Excellent (>90%) | High (retention) | 85.4% | High yield, reliable | Uses hazardous solvents, generates salt waste |

| Aqueous Buffer Method | Water (Phosphate Buffer) | None | High (>90%) tandfonline.comresearchgate.net | High (retention) | 85.4% | Green solvent, catalyst-free, simple workup tandfonline.com | May not be suitable for all substrates |

| Mechanochemical Synthesis | None (Solvent-Free) | Coupling Agents | Moderate to Excellent researchgate.net | High (retention) chemrxiv.orgacs.org | Variable (depends on coupling agent) | No bulk solvent, high efficiency | Requires specialized milling equipment |

Reaction Mechanisms and Chemical Transformations of S 2 Chloro N 2 Hydroxy 1 Phenylethyl Acetamide

Amide Bond Stability and Hydrolysis Mechanisms

The amide bond in (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide is generally stable under neutral conditions but can undergo hydrolysis under both acidic and basic catalysis. The mechanism and products of this hydrolysis are influenced by the reaction conditions.

Under acidic conditions , the hydrolysis of chloroacetamides can proceed via two main pathways. The generally accepted mechanism for the hydrolysis of amides in dilute acid involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by the elimination of the amine, yielding a carboxylic acid and an ammonium (B1175870) ion. Electron-withdrawing groups on the acyl side can accelerate this process.

In more concentrated acid solutions, a different mechanism may become significant, where the rate of hydrolysis can increase up to a maximum and then decrease with increasing acid concentration. For some chloroacetamides, cleavage of ether groups on the N-substituent has also been observed under acidic conditions, suggesting that the stability of the entire N-substituent should be considered.

Under basic conditions , the hydrolysis of chloroacetamides can also occur through two competing mechanisms. The first is a direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, leading to the cleavage of the amide bond to form a carboxylate salt and an amine. The second, and often predominant, pathway for chloroacetamides is an intermolecular SN2 reaction where the hydroxide ion displaces the chloride at the α-carbon, forming a hydroxy-substituted acetamide (B32628). In some instances, particularly with certain N-substituents, amide cleavage can become a more significant pathway. Studies on various chloroacetamide herbicides have shown that subtle structural differences can significantly influence the dominant reaction pathway. byjus.comorganic-synthesis.comnih.govmdpi.com

| Condition | Primary Mechanism | Potential Products |

|---|---|---|

| Acidic | Nucleophilic attack of water on the protonated amide carbonyl. | (S)-2-amino-1-phenylethanol, Chloroacetic acid |

| Basic | Intermolecular SN2 at α-chlorine or nucleophilic attack at amide carbonyl. | (S)-2-hydroxy-N-(2-hydroxy-1-phenylethyl)acetamide, (S)-2-amino-1-phenylethanol, Glycolic acid |

Nucleophilic Substitution Reactions at the α-Chlorine Center

The presence of the chlorine atom alpha to the carbonyl group makes this position highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the chemical transformations of this compound.

The structure of this compound, with a nucleophilic hydroxyl group positioned appropriately, allows for intramolecular cyclization. This is a classic example of neighboring group participation, where the hydroxyl group can act as an internal nucleophile. wikipedia.orgmsudenver.edunih.gov

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide is a potent nucleophile that can readily attack the electrophilic α-carbon, displacing the chloride ion in an intramolecular SN2 reaction. This process leads to the formation of a six-membered ring, resulting in the synthesis of (S)-4-phenylmorpholin-2-one. This type of cyclization is a well-established method for the synthesis of morpholinone structures. The rate of this intramolecular reaction is generally much higher than the corresponding intermolecular reaction due to the proximity of the reacting centers.

Alternatively, though less favored, the amide nitrogen, after deprotonation under strongly basic conditions, could potentially act as an internal nucleophile to form a five-membered lactam ring. However, the O-cyclization to form the morpholinone is the more commonly observed and thermodynamically favored pathway.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Internal O-nucleophile (hydroxyl group) | (S)-4-phenylmorpholin-2-one | Intramolecular SN2 |

The α-chloro group can also be displaced by a variety of external nucleophiles in intermolecular SN2 reactions. The reactivity of the α-chloroacetamide moiety is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction. researchgate.net

A wide range of nucleophiles can be employed in these reactions, including:

Nitrogen nucleophiles: Ammonia, primary amines, and secondary amines can react to form the corresponding α-aminoacetamides.

Oxygen nucleophiles: Alkoxides and phenoxides can displace the chloride to yield α-alkoxy- and α-aryloxyacetamides, respectively.

Sulfur nucleophiles: Thiolates are excellent nucleophiles and react readily to form α-thioacetamides.

The kinetics of these reactions are typically second-order, consistent with an SN2 mechanism. The rate of reaction is influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center.

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group in this compound can undergo typical reactions of alcohols, such as oxidation, etherification, and esterification. The presence of the nearby amide and phenyl groups can influence the reactivity and selectivity of these transformations.

The secondary alcohol can be oxidized to a ketone, which would yield 2-chloro-N-(2-oxo-1-phenylethyl)acetamide. A variety of oxidizing agents can be used for this transformation, and the choice of reagent can be critical to avoid side reactions, such as oxidation of the nitrogen atom or cleavage of the molecule.

Common oxidizing agents for secondary alcohols include:

Chromium-based reagents: Such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), which are often used for the oxidation of alcohols to aldehydes and ketones.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a mild and efficient method for oxidizing primary and secondary alcohols.

Dess-Martin periodinane: This is another mild and selective reagent for the oxidation of alcohols to aldehydes and ketones.

The oxidation of structurally similar compounds like ephedrine (B3423809) derivatives to the corresponding ketones has been well-documented. byjus.comorganic-synthesis.comlibretexts.orgmdpi.com

| Reagent Class | Example Reagents | Product |

|---|---|---|

| Chromium-based | PCC, PDC | 2-chloro-N-(2-oxo-1-phenylethyl)acetamide |

| DMSO-based | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 2-chloro-N-(2-oxo-1-phenylethyl)acetamide |

| Hypervalent Iodine | Dess-Martin Periodinane | 2-chloro-N-(2-oxo-1-phenylethyl)acetamide |

The secondary hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis . byjus.comorganic-synthesis.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the ether. The choice of a primary alkyl halide is crucial to avoid elimination side reactions.

Esterification of the secondary alcohol can be achieved by reacting it with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acid chloride or an acid anhydride. nih.govnih.govmdpi.comorganic-chemistry.org This reaction is typically catalyzed by an acid or a base. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The use of a base is to neutralize the HCl generated during the reaction.

Investigations into the Phenylethyl Moiety's Reactivity

The phenylethyl moiety, consisting of a phenyl ring attached to a chiral ethylamine (B1201723) backbone, presents two primary sites for chemical modification: the aromatic ring itself and the benzylic C-H bond.

The phenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituent already present on the ring, the -(CH(NHCOR)CH₂OH) group, will direct incoming electrophiles to specific positions on the ring. This directing effect is a combination of electronic and steric factors.

The alkyl chain attached to the benzene (B151609) ring is generally considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene itself. Activating groups are typically ortho, para-directors. chemistrytalk.orgorganicchemistrytutor.com This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. organicchemistrytutor.com

However, the presence of the chiral center and the associated amide and hydroxyl groups can introduce more complex directing effects. The chiral auxiliary can influence the facial selectivity of the electrophilic attack, potentially leading to diastereoselectivity if the molecule were to react in an intramolecular fashion or with a chiral reagent. nih.gov While there is a lack of specific studies on this molecule, the general principles of electrophilic aromatic substitution suggest that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would likely yield a mixture of ortho and para substituted products. The exact ratio of these products would be influenced by the specific reaction conditions and the steric bulk of the incoming electrophile.

Interactive Data Table: Predicted Products of Aromatic Electrophilic Substitution

| Reaction | Electrophile | Predicted Major Products |

|---|---|---|

| Nitration | NO₂⁺ | (S)-2-chloro-N-(2-hydroxy-1-(4-nitrophenyl)ethyl)acetamide and (S)-2-chloro-N-(2-hydroxy-1-(2-nitrophenyl)ethyl)acetamide |

| Bromination | Br⁺ | (S)-2-chloro-N-(1-(4-bromophenyl)-2-hydroxyethyl)acetamide and (S)-2-chloro-N-(1-(2-bromophenyl)-2-hydroxyethyl)acetamide |

| Sulfonation | SO₃ | 4-((S)-1-(2-chloroacetamido)-2-hydroxyethyl)benzenesulfonic acid and 2-((S)-1-(2-chloroacetamido)-2-hydroxyethyl)benzenesulfonic acid |

The phenylethyl moiety also possesses the potential for hydrogenation and dehydrogenation reactions.

Hydrogenation: The benzene ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions. This typically requires high pressure and temperature, along with a suitable catalyst such as rhodium, ruthenium, or platinum. The complete saturation of the aromatic ring would yield (S)-2-chloro-N-(1-(cyclohexyl)-2-hydroxyethyl)acetamide. The conditions of the hydrogenation are critical to avoid reduction of other functional groups, such as the amide. For instance, the selective hydrogenation of benzyl cyanide to 2-phenylethylamine has been studied using a Pd/Al₂O₃ catalyst. rsc.org

Dehydrogenation: The benzylic C-H bond is activated towards oxidation, and dehydrogenation to form a carbon-nitrogen double bond (an imine) is a theoretical possibility, although it would require specific oxidizing agents and conditions. Such a transformation would lead to the loss of the stereogenic center. For example, the photooxidative dehydrogenation of chiral iridium(III) amino acid complexes has been demonstrated. mdpi.com In the context of dynamic kinetic resolution, palladium nanoparticles can catalyze the dehydrogenation–hydrogenation of primary benzyl amines. nih.gov

Derivatization and Synthetic Utility of S 2 Chloro N 2 Hydroxy 1 Phenylethyl Acetamide

Synthesis of Novel Chiral Heterocycles Derived from (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide

The functional group arrangement in this compound makes it an ideal substrate for intramolecular cyclization reactions, providing direct access to key chiral heterocycles. The specific ring system formed is dependent on the reaction conditions, which dictate which nucleophilic and electrophilic centers within the molecule interact.

Oxazoline (B21484) Ring Formation

The N-(2-hydroxyethyl)amide moiety within the parent compound is a classic precursor for the synthesis of 2-oxazolines. This transformation is typically achieved through a dehydrative cyclization, where the hydroxyl group acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. This process can be promoted by a variety of reagents and conditions, often involving acid catalysis or in-situ activation of the amide or alcohol. The reaction proceeds with retention of stereochemistry at the phenyl-bearing carbon, yielding a chiral 2,4-disubstituted oxazoline. The resulting (S)-2-(chloromethyl)-4-phenyl-4,5-dihydrooxazole is itself a versatile intermediate, with the chloromethyl group serving as a handle for further synthetic modifications.

Morpholine (B109124) Ring Formation (via Morpholinone)

The synthesis of a morpholine ring from this compound can be accomplished via a two-step process involving the formation and subsequent reduction of a morpholin-3-one (B89469) intermediate. Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide performs an intramolecular SN2 cyclization by displacing the chloride atom on the adjacent carbon. This intramolecular Williamson ether synthesis is an efficient method for forming the six-membered ring of (S)-5-phenylmorpholin-3-one. This chiral lactam can then be reduced using standard reducing agents, such as lithium aluminum hydride or borane (B79455) complexes, to afford the corresponding chiral (S)-3-phenylmorpholine. This pathway is a common strategy for converting 1,2-amino alcohols into morpholines. chemrxiv.org

| Target Heterocycle | Reaction Type | Key Reagents/Conditions | Product |

| Oxazoline | Intramolecular Dehydrative Cyclization | Acid catalysts (e.g., TsOH, H₂SO₄), Dehydrating agents (e.g., SOCl₂) | (S)-2-(chloromethyl)-4-phenyl-4,5-dihydrooxazole |

| Morpholin-3-one | Intramolecular SN2 Cyclization | Strong base (e.g., NaH, KOH) | (S)-5-phenylmorpholin-3-one |

Aziridine (B145994) Ring Formation

The 1,2-amino alcohol core of this compound is a suitable precursor for the synthesis of chiral aziridines through variations of the Wenker synthesis. organic-chemistry.orgresearchgate.net This process involves two key steps: activation of the hydroxyl group to transform it into a good leaving group, followed by a base-mediated intramolecular cyclization. For this specific substrate, the N-chloroacetyl group would typically be removed via hydrolysis to free the amine, which is a more potent nucleophile. The hydroxyl group can then be activated, for instance by conversion to a sulfonate ester (e.g., tosylate or mesylate). Subsequent treatment with a non-nucleophilic base promotes the nitrogen atom to displace the leaving group, forming the strained three-membered aziridine ring with inversion of configuration at the alcohol carbon. This method provides access to chiral 2-phenylaziridine (B142167) derivatives. nih.govmorressier.com

Pyrrolidine (B122466) Ring Formation

Direct intramolecular cyclization of this compound to form a pyrrolidine ring is not a feasible synthetic route due to the structural constraints of the molecule. However, the compound serves as a valuable starting material in multi-step syntheses of complex pyrrolidine-containing molecules, including many pharmaceuticals. nih.govresearchgate.net In these synthetic strategies, the chiral phenylglycinol backbone is retained while the functional groups are elaborated to construct the five-membered ring through established methods for acyclic precursors, such as reductive amination of 1,4-dicarbonyls or intramolecular Michael additions. organic-chemistry.org Therefore, while not a direct precursor, its role as a chiral pool starting material for pyrrolidine synthesis is significant. researchgate.net

Generation of Bioactive Chiral Scaffolds

The heterocycles derived from this compound are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid structures and defined stereochemistry are ideal for creating specific interactions with biological targets like enzymes and receptors.

The morpholine ring is a cornerstone of modern drug design, frequently incorporated into molecules to enhance their pharmacokinetic properties, such as aqueous solubility, metabolic stability, and bioavailability. jchemrev.comnih.govresearchgate.netnih.gov Molecules containing the morpholine or morpholinone scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antidepressant properties. researchgate.netresearchgate.net

Pyrrolidine and aziridine rings are also fundamental components of a vast number of natural products and synthetic drugs. researchgate.net The pyrrolidine ring is a central feature of the amino acid proline and is found in numerous alkaloids and pharmaceuticals, including antiviral and anticancer agents. nih.gov The strained aziridine ring, while less common in approved drugs, is a key pharmacophore in certain natural products and is utilized as a reactive intermediate for accessing other important amine derivatives. nih.gov

| Chiral Scaffold | Potential Biological Relevance | Example Therapeutic Areas |

| Chiral Morpholine | Improves pharmacokinetic profile, acts as a pharmacophore. nih.gov | Oncology, CNS disorders, infectious diseases. researchgate.net |

| Chiral Oxazoline | Component of natural products, ligand for metalloenzymes. | Antibiotics, anti-inflammatory agents. |

| Chiral Aziridine | Alkylating agent, precursor to other amino compounds. nih.gov | Antitumor agents, enzyme inhibitors. |

| Chiral Pyrrolidine | Mimics peptide turns, core of many alkaloids and drugs. researchgate.net | Antiviral, antihypertensive, anticancer. nih.gov |

Applications as a Chiral Building Block in Complex Molecule Synthesis

Beyond its use in forming simple heterocycles, the dual functionality of this compound makes it a powerful building block for constructing more intricate molecular architectures.

The α-chloroacetamide moiety is a highly reactive electrophilic handle. The carbon-chlorine bond is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows the chiral (S)-N-(2-hydroxy-1-phenylethyl) fragment to be tethered to other complex molecules. This strategy is analogous to synthetic routes for drugs like Praziquantel, where a chloroacetamide derivative is a key intermediate that undergoes reaction with an amine to build the final heterocyclic framework. By employing this compound, chemists can introduce a specific stereocenter and additional functionality into a target molecule, making it a valuable intermediate in the synthesis of chiral drugs and drug candidates.

A premier application of this compound is in the synthesis of chiral ligands for asymmetric catalysis. The oxazoline ring, readily synthesized from this precursor, is a fundamental component of some of the most successful classes of chiral ligands, including phosphinooxazolines (PHOX) and bis(oxazolines) (BOX). acs.orgacs.org

The synthesis of a PHOX-type ligand from the title compound follows a modular two-step sequence:

Cyclization: this compound is converted to the chiral intermediate, (S)-2-(chloromethyl)-4-phenyl-4,5-dihydrooxazole.

Functionalization: The chloromethyl group is then displaced by a nucleophilic phosphine (B1218219), such as lithium diphenylphosphide, to generate the final P,N-bidentate ligand.

This modular approach is exceptionally powerful because it allows for the systematic tuning of the ligand's steric and electronic properties by simply varying the nucleophilic phosphine used in the second step. nih.gov These P,N-ligands have demonstrated outstanding performance in a multitude of metal-catalyzed reactions, including palladium-catalyzed allylic alkylation and iridium-catalyzed asymmetric hydrogenation, often delivering products with excellent enantioselectivity. acs.orgmdpi.com The ready availability of the starting chiral building block provides a straightforward and efficient entry into libraries of valuable and highly effective chiral ligands. utexas.edu

Regioselective and Stereoselective Functionalization Strategies

The inherent chirality and bifunctional nature of this compound allow for highly controlled functionalization reactions, leading to the formation of specific regioisomers and stereoisomers. A primary example of this is its intramolecular cyclization to form chiral oxazoline or oxazolidinone structures, which are privileged motifs in medicinal chemistry and asymmetric synthesis. nih.govmdpi.com

The regioselectivity of the cyclization is dictated by the reaction conditions. Under basic conditions, the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the chloroacetamide moiety. This intramolecular Williamson ether-type synthesis proceeds via an SN2 mechanism, resulting in the formation of a six-membered morpholinone ring.

Alternatively, and more commonly, the molecule can be induced to form a five-membered oxazoline ring. This transformation typically involves activation of the hydroxyl group or the amide carbonyl. For instance, treatment with a dehydrating agent can facilitate the cyclization to a 2-chloromethyloxazoline. Subsequent nucleophilic substitution at the chloromethyl group can introduce further diversity.

A significant stereoselective transformation is the base-promoted intramolecular cyclization to form a chiral 4-phenyl-2-oxazolidinone. This reaction proceeds with inversion of configuration at the carbon bearing the chlorine atom, but since the chlorine is not at a stereocenter, the stereochemistry of the phenyl- and hydroxyl-bearing carbons is retained in the final product. The resulting oxazolidinone is a valuable chiral auxiliary, famously employed in Evans asymmetric aldol (B89426) reactions.

The table below summarizes key regioselective and stereoselective reactions of this compound and related structures.

| Reagents and Conditions | Product Type | Key Features |

| Base (e.g., NaH) | Morpholin-2-one | Intramolecular Williamson ether synthesis |

| Dehydrating Agent (e.g., SOCl₂) | 2-(Chloromethyl)-4-phenyl-2-oxazoline | Formation of a five-membered ring |

| Strong Base / Heat | (S)-4-Phenyl-2-oxazolidinone | Intramolecular cyclization with retention of stereochemistry |

Parallel Synthesis and Library Generation

The structural attributes of this compound make it an excellent scaffold for parallel synthesis and the generation of compound libraries. Diversity-oriented synthesis (DOS) strategies can be effectively applied to create collections of structurally diverse and complex molecules from this single chiral precursor. souralgroup.commdpi.com

One approach to library generation involves the derivatization of the chloroacetamide moiety. The reactive chlorine atom is susceptible to nucleophilic substitution by a wide range of nucleophiles, such as amines, thiols, and alcohols. By employing a parallel synthesis format, an array of diverse side chains can be introduced at this position, leading to a library of N-substituted glycine (B1666218) derivatives. This strategy has been successfully used in the solid-phase synthesis of peptidomimetics and peptoids. mdpi.comacs.org

Another key strategy for generating a library is to vary the starting amino alcohol. While this article focuses on the derivative of (S)-phenylalaninol, a library of analogous chloroacetamides can be synthesized from a diverse set of commercially available chiral amino alcohols. nih.govfrontiersin.org This introduces diversity at the substituent corresponding to the phenyl group in the title compound. Subsequent parallel reactions on this collection of chloroacetamides can rapidly generate a large and diverse library of compounds.

Furthermore, the core heterocyclic scaffold, such as the oxazoline or morpholinone, can be formed in a parallel manner, and subsequent functionalization can introduce additional points of diversity. For example, a library of N-chloroacetylated amino alcohols can be subjected to parallel cyclization conditions, followed by reaction with a diverse set of reagents to modify the resulting heterocyclic core. Solid-phase synthesis techniques are particularly well-suited for such library generation, as they allow for ease of purification and handling of intermediates. nih.gov

The following table outlines a potential parallel synthesis strategy starting from diverse amino alcohols.

| Step | Reaction | Building Blocks / Reagents | Outcome |

| 1 | N-chloroacetylation | Diverse chiral amino alcohols | Library of chiral N-chloroacetyl amino alcohols |

| 2 | Intramolecular Cyclization | Parallel reaction conditions (e.g., base) | Library of chiral heterocycles (e.g., morpholinones) |

| 3 | Further Functionalization | Diverse electrophiles or nucleophiles | Library of decorated heterocyclic compounds |

This approach, combining the variation of the initial amino alcohol with the parallel functionalization of the chloroacetamide moiety or the resulting heterocyclic core, enables the efficient exploration of a vast chemical space around this privileged chiral scaffold. Such libraries are valuable resources for the discovery of new biologically active molecules. nih.gov

Computational and Theoretical Studies of S 2 Chloro N 2 Hydroxy 1 Phenylethyl Acetamide

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a flexible molecule like (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and map the energy landscape that governs their interconversion.

The primary sources of conformational flexibility in this molecule are the rotations around several single bonds: the C-C bond of the phenylethyl moiety, the C-N amide bond, and the C-C bond of the chloroacetamide group. Theoretical methods, particularly Density Functional Theory (DFT) calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to systematically explore the potential energy surface. nih.govresearchgate.net

Studies on similar chloroacetamides and N-phenylethyl amides show that the relative orientation of the functional groups is crucial. nih.govrsc.orgnih.gov For this compound, key dihedral angles would be scanned to locate energy minima. It is expected that conformers stabilized by intramolecular hydrogen bonds, for instance between the hydroxyl proton and the amide carbonyl oxygen, or between the amide N-H and the hydroxyl oxygen, would represent significant low-energy states. The planarity of the amide group is another critical factor, with the trans conformation typically being more stable. nih.gov

The results of a conformational search are typically presented as a potential energy landscape, where the relative energies of different conformers are plotted against the rotational angles. This analysis helps in identifying the most populated conformers under given conditions.

Table 1: Illustrative Relative Energies of Hypothetical Conformers This table represents a hypothetical outcome of a DFT calculation to illustrate how data from a conformational analysis would be presented. Actual values require specific computational studies.

| Conformer | Key Dihedral Angles (°) | Stabilizing Interaction | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | O=C-N-C: 180, C-C-O-H: 60 | Intramolecular H-bond (OH···O=C) | 0.00 (Global Minimum) |

| B | O=C-N-C: 180, C-C-O-H: 180 | Extended, no H-bond | 1.52 |

| C | O=C-C-Cl: 60, C-N-C-C: 75 | Gauche conformation | 2.10 |

| D | O=C-N-C: 0, C-C-O-H: 180 | Cis-amide (unfavorable) | 5.85 |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which dictates its reactivity. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO, conversely, is anticipated to be the antibonding σ* orbital associated with the C-Cl bond. This distribution makes the chlorinated carbon atom the primary electrophilic site, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Representative FMO Data from a Hypothetical DFT Calculation This table provides typical values that would be obtained from a quantum chemical calculation for a molecule of this type.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Phenyl ring (π-system), Amide Oxygen |

| LUMO | -0.95 | C-Cl (σ* antibonding orbital) |

| HOMO-LUMO Gap | 5.90 | - |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. libretexts.org These maps are plotted on the molecule's electron density surface, with colors indicating the nature of the electrostatic potential. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net Green or yellow areas represent regions of neutral or intermediate potential.

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red): Concentrated around the highly electronegative atoms: the carbonyl oxygen, the hydroxyl oxygen, and the chlorine atom. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the amide N-H proton. These sites are susceptible to attack by nucleophiles or can act as hydrogen bond donors.

Neutral/Intermediate Potential (Green): The phenyl ring's π-system and the aliphatic hydrogens would show a more neutral potential, though the π-face can still interact with other molecules.

These maps are invaluable for predicting non-covalent interactions, sites of protonation, and the general reactivity of the molecule. scispace.comsmu.edu

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into activation energies and the structures of transient species like transition states. rsc.org

The primary alkyl chloride in the chloroacetamide moiety is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. acs.org In an SN2 mechanism, a nucleophile attacks the carbon atom bearing the leaving group (chlorine) from the backside, leading to an inversion of stereochemistry at that center. schrodinger.com

Computational modeling of this process involves several steps:

Reactant and Product Optimization: The geometries of the starting material, the nucleophile, and the final product are optimized to find their lowest energy structures.

Transition State (TS) Search: A search is performed to locate the transition state structure along the reaction coordinate. For an SN2 reaction, this structure features a pentacoordinate carbon atom where the nucleophile-carbon bond is partially formed and the carbon-chlorine bond is partially broken. researchgate.net

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Such calculations can predict the feasibility of SN2 reactions with various nucleophiles and provide a detailed picture of the bond-forming and bond-breaking processes. stanford.edunih.govnih.gov

Table 3: Hypothetical Energy Profile for an SN2 Reaction with OH⁻ This table illustrates the kind of data generated from a computational study of a reaction mechanism.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | (S)-Molecule + OH⁻ | 0.0 |

| Transition State | [HO···CH₂(CO)···Cl]⁻ complex | +18.5 |

| Products | (S)-2-hydroxy-N-(2-hydroxy-1-phenylethyl)acetamide + Cl⁻ | -25.0 |

This compound is typically synthesized via an acylation reaction between (S)-2-amino-2-phenylethanol and chloroacetyl chloride. nih.govsphinxsai.comresearchgate.net Computational methods can model this amide bond formation to understand its energetics. nih.gov

The reaction generally proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen of (S)-2-amino-2-phenylethanol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminates HCl (which is typically neutralized by a base).

A computational study would calculate the energies of:

The separated reactants ((S)-2-amino-2-phenylethanol and chloroacetyl chloride).

The transition state for the formation of the tetrahedral intermediate.

The tetrahedral intermediate itself.

The transition state for the collapse of the intermediate and expulsion of the chloride ion.

The final amide product.

This energy profile would reveal the rate-determining step of the reaction and provide a quantitative measure of the reaction's feasibility.

Chirality and Stereochemical Effects on Molecular Interactions

The presence of a stereocenter at the carbon atom attached to the phenyl and N-(2-hydroxy-1-phenylethyl) groups in this compound gives rise to its chirality. This specific spatial arrangement, the (S)-configuration, is a critical determinant of its molecular recognition and interaction with other chiral molecules, such as biological receptors or catalysts.

Computational methods like Density Functional Theory (DFT) are instrumental in elucidating the conformational preferences of this molecule. DFT calculations can predict the most stable geometries by minimizing the electronic energy of the molecule. For this compound, these calculations would likely reveal a preferred conformation where steric hindrance is minimized and intramolecular hydrogen bonding can occur between the hydroxyl group and the amide moiety. The phenyl and chloroacetamide groups will adopt specific orientations to achieve a low-energy state.

The stereochemistry of the (S)-enantiomer dictates the nature of its intermolecular interactions. In a crystalline state, it is expected that molecules of this compound would form a network of hydrogen bonds. Specifically, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen, the hydroxyl oxygen, and the chlorine atom can act as hydrogen bond acceptors. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystal structures, would likely highlight the significance of these hydrogen bonds in the crystal packing. For similar chloroacetamide derivatives, studies have shown that N—H⋯O hydrogen bonds are a common feature, often forming chain or tape-like structures. nih.govnih.gov

Furthermore, the phenyl ring introduces the possibility of π-π stacking interactions, which would also contribute to the stability of the crystal lattice. The specific (S)-configuration will influence the relative orientation of the phenyl rings in adjacent molecules, thereby affecting the strength and nature of these stacking interactions.

The table below summarizes the probable types of molecular interactions involving this compound, based on computational studies of analogous compounds.

| Interaction Type | Potential Participating Groups | Predicted Significance in Molecular Assembly |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Hydroxyl O-H, Chlorine | High |

| π-π Stacking | Phenyl Ring | Moderate to High |

| van der Waals Forces | Entire Molecule | High |

| Dipole-Dipole | Carbonyl C=O, C-Cl bond | Moderate |

It is the precise spatial arrangement of these interacting groups, dictated by the (S)-chirality, that would govern its binding affinity and selectivity towards a chiral binding partner. Molecular docking simulations could be employed to model the interaction of this compound with a hypothetical chiral receptor. Such simulations would likely demonstrate that the (S)-enantiomer fits into a specific binding pocket more favorably than its (R)-counterpart, due to a more optimal alignment of its functional groups for hydrogen bonding and hydrophobic interactions.

Predictive Modeling for Derivatization Pathways

Computational chemistry also provides powerful tools for predicting how a molecule might be chemically modified to enhance its properties. For this compound, predictive modeling can guide the synthesis of new derivatives with, for example, improved biological activity or material properties.

One common approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. A 2D-QSAR or 3D-QSAR study could be performed on a series of hypothetical derivatives of this compound. nih.govnih.gov In such a study, various substituents could be computationally added to the phenyl ring or the chloroacetamide moiety. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various electronic, steric, and hydrophobic properties of the molecules.

The table below illustrates some of the molecular descriptors that would be relevant in a QSAR study of this compound derivatives.

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity |

| Topological | Connectivity Indices | Molecular branching |

By correlating these descriptors with a predicted or experimentally determined activity, a mathematical model can be built. This QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis. For instance, the model might predict that adding an electron-withdrawing group to the phenyl ring could enhance a particular biological activity.

Furthermore, computational methods can be used to explore the reactivity of this compound and predict the outcomes of potential derivatization reactions. For example, the calculation of electrostatic potential maps can identify the most nucleophilic and electrophilic sites in the molecule, suggesting where certain reactions are most likely to occur. The chloroacetamide group, for instance, is a known reactive handle for nucleophilic substitution reactions.

In silico modeling can also be used to design derivatives with specific desired properties. For example, if the goal is to increase the aqueous solubility of the compound, derivatives with more polar functional groups could be designed and their solubility computationally predicted. This predictive power allows for a more rational and efficient approach to the design of new chemical entities based on the this compound scaffold.

Advanced Spectroscopic and Chromatographic Characterization Techniques for S 2 Chloro N 2 Hydroxy 1 Phenylethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. While basic 1D NMR provides initial identification, advanced 1D and 2D experiments are necessary to assign every proton and carbon signal and to confirm the connectivity and spatial relationships within the molecule.

A complete NMR analysis of (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide involves a combination of experiments to map out the complete covalent framework.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine (CH) proton adjacent to the phenyl and nitrogen groups, the diastereotopic methylene (B1212753) (CH₂) protons of the hydroxyethyl (B10761427) moiety, the methylene (CH₂) protons of the chloroacetyl group, and the amide (NH) and hydroxyl (OH) protons. The ¹³C NMR spectrum will correspondingly display signals for the aromatic carbons, the carbonyl carbon, and the various aliphatic carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations, which are essential for identifying adjacent protons in a spin system. sdsu.edu For the target molecule, key correlations would be observed between the methine proton (H1') and the methylene protons (H2'), as well as between the methine proton (H1') and the amide proton (NH). uvic.cayoutube.com

Table 1: Predicted ¹H-¹H COSY Correlations for this compound

| Proton 1 | Proton 2 | Type of Correlation |

| CH (phenylethyl) | CH₂ (hydroxyethyl) | ³J (vicinal coupling) |

| CH (phenylethyl) | NH (amide) | ³J (vicinal coupling) |

| Aromatic Protons | Aromatic Protons | ³J (ortho), ⁴J (meta) |

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique is instrumental in assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the signal for the benzylic CH proton would show a cross-peak with the signal for the benzylic C1' carbon.

Table 2: Predicted ¹H-¹³C HSQC Correlations for this compound

| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) |

| CH (phenylethyl) | C1' |

| CH₂ (hydroxyethyl) | C2' |

| CH₂ (chloroacetyl) | C2 |

| Aromatic CHs | Aromatic Cs |

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J). youtube.com HMBC is critical for piecing together the molecular fragments. For example, it would show a correlation from the amide proton (NH) to the carbonyl carbon (C=O) and the benzylic carbon (C1'), confirming the structure of the amide linkage. Correlations from the chloroacetyl CH₂ protons to the carbonyl carbon would also be expected. sdsu.edu

Table 3: Predicted Key ¹H-¹³C HMBC Correlations for this compound

| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) | Correlation Type |

| NH (amide) | C=O | ²J |

| NH (amide) | C1' (phenylethyl) | ²J |

| CH₂ (chloroacetyl) | C=O | ²J |

| CH (phenylethyl) | Aromatic C (ipso) | ²J |

| CH (phenylethyl) | Aromatic C (ortho) | ³J |

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. This can be used to confirm stereochemistry and preferred conformations in solution.

Determining the enantiomeric purity is crucial for any chiral compound. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs) or chiral solvating agents (CSAs), offers a powerful method for measuring enantiomeric excess (e.e.). researchgate.netamanote.com

The principle involves the addition of a chiral auxiliary agent to the NMR sample. This agent interacts non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes. nih.govfrontiersin.org Since diastereomers have different physical and chemical properties, they are distinguishable in the NMR spectrum, exhibiting separate signals. nih.govoup.com For a molecule like this compound, which contains both hydroxyl and amide groups, CSRs capable of hydrogen bonding or coordination, such as lanthanide complexes or derivatives of binaphthol, could be effective. frontiersin.orgresearchgate.net The relative integration of the distinct signals corresponding to the (S) and (R) enantiomers allows for a precise quantification of the enantiomeric excess. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion. For this compound, with the molecular formula C₁₀H₁₂ClNO₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated one.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Monoisotopic Mass (Calculated) | 213.05565 u |

| Expected M+• Ion ([³⁵Cl]) | 213.0557 |

| Expected [M+2]+• Ion ([³⁷Cl]) | 215.0527 |

| Expected [M+H]⁺ Ion ([³⁵Cl]) | 214.06348 |

| Expected [M+Na]⁺ Ion ([³⁵Cl]) | 236.04542 |

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a peak for the ³⁷Cl isotope (M+2) that is approximately one-third the intensity of the peak for the ³⁵Cl isotope (M). libretexts.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural confirmation. protocols.io In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion, [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint of the molecule. dtic.mil

For this compound, characteristic fragmentation pathways would include:

Benzylic cleavage: Cleavage of the C-C bond adjacent to the phenyl ring, leading to the formation of a stable tropylium (B1234903) ion or related structures.

Amide bond cleavage: Fragmentation at the amide C-N bond or C-C bond alpha to the carbonyl.

Loss of small molecules: Neutral losses such as H₂O from the alcohol, HCl, or the chloroacetyl group (CH₂Cl). libretexts.orgmiamioh.edu

Table 5: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound (m/z 214.06)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

| 214.06 | 196.05 | H₂O |

| 214.06 | 136.07 | ClCH₂CONH₂ |

| 214.06 | 107.05 | C₇H₇O (from cleavage and rearrangement) |

| 214.06 | 106.06 | C₇H₈N (from amide cleavage) |

| 214.06 | 77.04 | C₆H₅ (phenyl group) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds. Key absorptions for this compound would confirm the presence of the O-H, N-H, C=O, C-Cl, and aromatic C-H functional groups. ijpsr.inforesearchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and vibrations. Therefore, it provides complementary information to IR spectroscopy, especially for the aromatic ring and C-C backbone vibrations. nih.gov

Table 6: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Stronger in IR/Raman |

| Alcohol O-H | Stretching | 3500 - 3200 (broad) | IR |

| Amide N-H | Stretching | 3400 - 3200 | IR |

| Aromatic C-H | Stretching | 3100 - 3000 | Both |

| Aliphatic C-H | Stretching | 3000 - 2850 | Both |

| Amide C=O | Stretching (Amide I) | 1680 - 1630 | IR |

| Amide N-H | Bending (Amide II) | 1570 - 1515 | IR |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Raman |

| Alcohol C-O | Stretching | 1260 - 1050 | IR |

| Alkyl C-Cl | Stretching | 800 - 600 | IR |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a cornerstone technique for the separation of enantiomers, enabling the accurate determination of enantiomeric purity. nih.gov This is achieved by employing a chiral selector, either as a stationary phase (Chiral Stationary Phase, CSP) or as a mobile phase additive, which forms transient diastereomeric complexes with the enantiomers, leading to differential retention and separation. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the enantioselective analysis of non-volatile and thermally labile compounds. nih.gov The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical step in developing a successful separation method. For a compound like this compound, which possesses aromatic and hydrogen-bonding moieties, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, between the analyte and the chiral selector. nih.gov The enantiomers of the compound fit differently into the chiral cavities or grooves of the CSP, resulting in different interaction energies and, consequently, different retention times.

A hypothetical chiral HPLC method for the enantiomeric purity assessment of this compound is presented below. The conditions are based on typical methods used for the separation of structurally similar chiral molecules.

Illustrative Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Expected Chromatographic Results (Hypothetical Data):

| Enantiomer | Retention Time (min) |

| This compound | 12.5 |

| (R)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide | 14.8 |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like this compound, derivatization is typically required to increase their volatility and thermal stability. The hydroxyl and amide groups can be derivatized, for instance, by silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation.